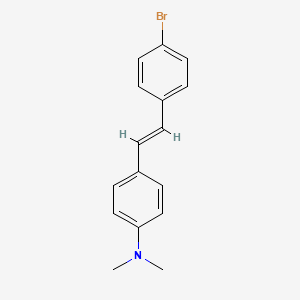
(E)-4-(2-(4-Bromophenyl)ethenyl)benzenamine, N,N-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(E)-2-(4-bromophenyl)ethenyl]-N,N-dimethyl-aniline is an organic compound with the molecular formula C16H16BrN. It is a derivative of aniline, featuring a bromophenyl group and a dimethylamino group attached to a styrene backbone. This compound is known for its applications in various fields, including organic synthesis and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-2-(4-bromophenyl)ethenyl]-N,N-dimethyl-aniline typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-benzaldehyde and N,N-dimethylaniline.
Condensation Reaction: The key step is the condensation of 4-bromo-benzaldehyde with N,N-dimethylaniline in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction forms the intermediate 4-[(E)-2-(4-bromophenyl)ethenyl]-N,N-dimethyl-aniline.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 4-[(E)-2-(4-bromophenyl)ethenyl]-N,N-dimethyl-aniline may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability.
化学反応の分析
Types of Reactions
4-[(E)-2-(4-bromophenyl)ethenyl]-N,N-dimethyl-aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound to its corresponding amine derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Quinones.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-[(E)-2-(4-bromophenyl)ethenyl]-N,N-dimethyl-aniline has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Material Science: The compound is utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It serves as a probe in biological assays to study enzyme interactions and receptor binding.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anticancer and antimicrobial activities.
作用機序
The mechanism of action of 4-[(E)-2-(4-bromophenyl)ethenyl]-N,N-dimethyl-aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
類似化合物との比較
Similar Compounds
- 4-[(E)-2-(4-chlorophenyl)ethenyl]-N,N-dimethyl-aniline
- 4-[(E)-2-(4-fluorophenyl)ethenyl]-N,N-dimethyl-aniline
- 4-[(E)-2-(4-methylphenyl)ethenyl]-N,N-dimethyl-aniline
Uniqueness
4-[(E)-2-(4-bromophenyl)ethenyl]-N,N-dimethyl-aniline is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This uniqueness influences its reactivity and interactions in chemical and biological systems, making it valuable for specific applications where bromine’s properties are advantageous.
特性
CAS番号 |
14563-31-6 |
|---|---|
分子式 |
C16H16BrN |
分子量 |
302.21 g/mol |
IUPAC名 |
4-[(E)-2-(4-bromophenyl)ethenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C16H16BrN/c1-18(2)16-11-7-14(8-12-16)4-3-13-5-9-15(17)10-6-13/h3-12H,1-2H3/b4-3+ |
InChIキー |
OJAOHXMMLZIIOY-ONEGZZNKSA-N |
異性体SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)Br |
正規SMILES |
CN(C)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


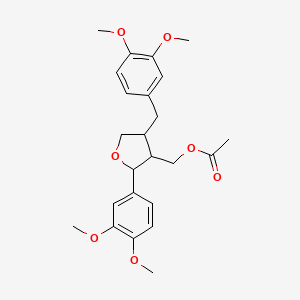
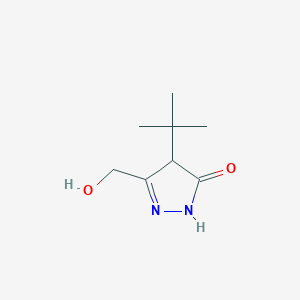
![[17-[(6,9-Difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbonyl)disulfanyl]carbonyl-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B12321514.png)
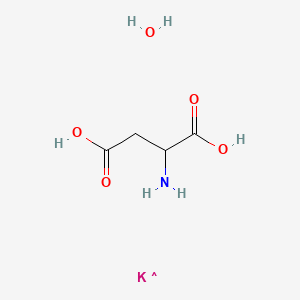
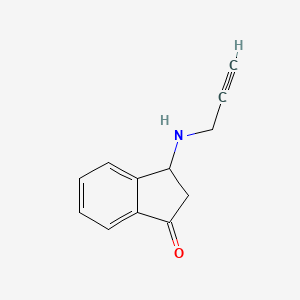
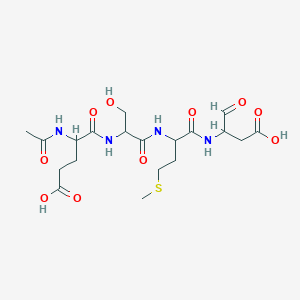
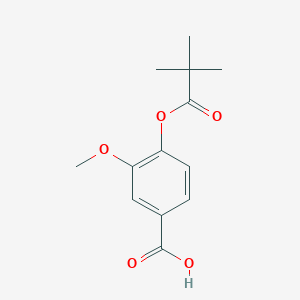

![2-[4-[(Z)-2-chloro-2-(4-chlorophenyl)-1-phenylethenyl]phenoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12321538.png)
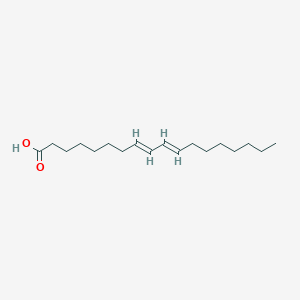
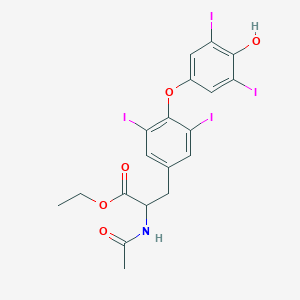

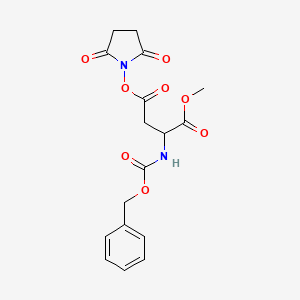
![2-[bis(carboxylatomethyl)amino]-6-[[4-[2,3-bis[[(E)-octadec-9-enoyl]oxy]propoxy]-4-oxobutanoyl]amino]hexanoate;hydron;nickel(3+);dihydrate](/img/structure/B12321554.png)
